Methyl 4-methyl-2-methylidenepentanoate
Overview
Description
Methyl 4-methyl-2-methylidenepentanoate is an organic compound with the molecular formula C8H14O2. It is a monomer used in copolymerization reactions and is known for its unique chemical structure and properties . This compound is utilized in various scientific research applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-methylidenepentanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-methylidenepentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-2-methylidenepentanoic acid or 4-methyl-2-methylidenepentanone.
Reduction: Formation of 4-methyl-2-methylidenepentanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 4-methyl-2-methylidenepentanoate is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and copolymerization reactions.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials science.
Mechanism of Action
The mechanism by which methyl 4-methyl-2-methylidenepentanoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the methylidene group, which can undergo addition reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-pentenoate: Similar in structure but lacks the methylidene group.
Ethyl 4-methyl-4-pentenoate: An ethyl ester analog with similar reactivity.
Uniqueness
Methyl 4-methyl-2-methylidenepentanoate is unique due to the presence of the methylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-methyl-2-methylidenepentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-7(3)8(9)10-4/h6H,3,5H2,1-2,4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAWMVZVWUHHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-69-7 | |
Record name | methyl 4-methyl-2-methylidenepentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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